3,4-Dichloro-2-nitroaniline

Vue d'ensemble

Description

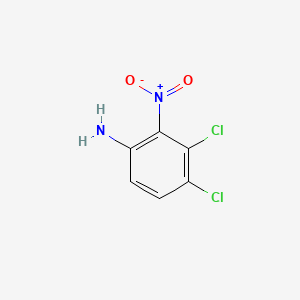

3,4-Dichloro-2-nitroaniline: is an organic compound with the molecular formula C6H4Cl2N2O2 . It is a chlorinated nitroaniline derivative, characterized by the presence of two chlorine atoms and one nitro group attached to an aniline ring. This compound is widely recognized for its role in the production of dyes, pigments, and agricultural chemicals .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dichloro-2-nitroaniline typically involves the nitration of 3,4-dichloroaniline. This process includes the reaction of nitric acid with 3,4-dichloroaniline under controlled conditions to introduce the nitro group . Another method involves the chlorination of nitroanilines in hydrochloric acid by adding separate streams of nitroanilines and a chlorinating agent to the acid .

Industrial Production Methods: In industrial settings, the preparation of chloronitroanilines, including this compound, often involves the chlorination of nitroanilines in aqueous hydrochloric acid as the reaction medium. This method ensures the production of pure products in good yield and avoids the accumulation of chlorine during the reaction .

Analyse Des Réactions Chimiques

Types of Reactions: 3,4-Dichloro-2-nitroaniline undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group.

Substitution: The chlorine atoms can be substituted by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Reduction: Common reagents include hydrogen gas with a catalyst or reducing agents like tin and hydrochloric acid.

Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide or potassium hydroxide under elevated temperatures.

Major Products:

Reduction: The major product is 3,4-dichloroaniline.

Substitution: Depending on the substituent introduced, various derivatives of 3,4-dichloroaniline can be formed.

Applications De Recherche Scientifique

Dye and Pigment Industry

DCNA serves as a crucial intermediate in the synthesis of azo dyes. Azo dyes are characterized by the presence of azo bonds (N=N) linking two aromatic rings. The unique positioning of the chlorine and nitro groups in DCNA allows for specific reactivity patterns that are beneficial in dye chemistry. The compound's ability to undergo nucleophilic substitution reactions makes it a valuable precursor for developing various colored dyes used in textiles and other materials.

Key Points:

- Intermediate for Azo Dyes : Used to synthesize vibrant azo compounds.

- Reactivity : The presence of chlorine and nitro groups enhances nucleophilic substitution reactions.

Agricultural Sector

In agriculture, DCNA is utilized as an intermediate in the production of agrochemicals, particularly herbicides and fungicides. Its chemical properties allow it to interact effectively with biological systems, making it suitable for developing crop protection agents.

Key Points:

- Agrochemical Synthesis : Essential for creating herbicides and fungicides.

- Biological Interaction : Its structure facilitates effective interaction with plant systems.

Research Laboratories

DCNA is employed in research laboratories to study the effects of substitution on the reactivity and properties of aniline derivatives. Researchers utilize this compound to investigate reaction mechanisms, develop new synthetic routes, and explore its potential as a building block for novel compounds.

Key Points:

- Mechanistic Studies : Used to understand reactivity patterns in substituted anilines.

- Synthetic Development : A platform for exploring new chemical syntheses.

Chemical Properties and Mechanism of Action

The mechanism of action for DCNA is largely influenced by its electron-withdrawing nitro group and electron-donating properties of the aniline ring. The nitro group significantly enhances the compound's electrophilicity, making it susceptible to nucleophilic attacks. This property is pivotal in its applications across various fields.

Case Studies and Research Findings

Several studies have documented the applications of DCNA:

- Synthesis of Azo Dyes : Research indicates that DCNA can be effectively used to synthesize various azo dyes that exhibit high stability and vivid colors. This application has been explored in numerous industrial settings where colorfastness is critical.

- Development of Agrochemicals : Studies have demonstrated that derivatives of DCNA show significant herbicidal activity against common weeds, suggesting its potential as a key ingredient in formulating effective agricultural products.

- Laboratory Reactivity Studies : Investigations into the reactivity of DCNA have revealed insights into how substitution patterns influence electrophilic aromatic substitution reactions, providing valuable data for synthetic organic chemistry.

Mécanisme D'action

The mechanism of action of 3,4-Dichloro-2-nitroaniline involves its reactivity due to the presence of nitro and chloro groups. The nitro group is a strong electron-withdrawing group, which makes the aromatic ring more susceptible to nucleophilic attack.

Comparaison Avec Des Composés Similaires

- 2,3-Dichloroaniline

- 2,4-Dichloroaniline

- 2,5-Dichloroaniline

- 2,6-Dichloroaniline

- 3,5-Dichloroaniline

Comparison: 3,4-Dichloro-2-nitroaniline is unique due to the specific positions of the chlorine and nitro groups on the aniline ring. This substitution pattern allows for distinct reactivity and applications compared to other dichloroanilines. For example, the presence of the nitro group in the 2-position and chlorine atoms in the 3 and 4 positions makes it particularly useful in the synthesis of dyes and agrochemicals .

Activité Biologique

3,4-Dichloro-2-nitroaniline (DCNA) is a chemical compound that has garnered attention for its biological activities, particularly in the fields of toxicology, pharmacology, and environmental science. This article provides a comprehensive overview of the biological activity of DCNA, including its toxicological effects, potential therapeutic applications, and relevant case studies.

- Chemical Formula : CHClNO

- Molecular Weight : 207.01 g/mol

- CAS Number : 122584-83-2

Acute and Chronic Toxicity

Research indicates that DCNA exhibits significant toxicity in various biological systems. In animal studies, acute exposure to DCNA has resulted in several adverse effects:

- Lethal Dose : Studies suggest a minimal lethal dose in rats around 75 mg/kg .

- Subchronic Effects : Subchronic oral exposure has been associated with testicular atrophy and altered weight ratios in rats at doses as low as 18 mg/kg/day .

Mutagenicity and Carcinogenicity

The mutagenic potential of DCNA has been evaluated through various assays:

- Ames Test : Preliminary results indicate that DCNA may exhibit mutagenic properties, although further studies are required to confirm these findings .

- Carcinogenic Risk : While specific carcinogenic data for DCNA is limited, its structural analogs have shown potential carcinogenicity, necessitating further investigation into its long-term effects.

Enzymatic Interactions

DCNA has been shown to interact with several key enzymes involved in drug metabolism:

- CYP Enzyme Inhibition : It acts as an inhibitor for CYP2C19 and CYP2C9 enzymes, which are crucial for drug metabolism . This inhibition can lead to altered pharmacokinetics of co-administered drugs.

Antimicrobial Activity

DCNA has demonstrated antimicrobial properties against various pathogens:

- Fungal Inhibition : In vitro studies have reported that DCNA restricts the growth of certain fungi, including Rhizopus stolonifer, indicating potential applications in agricultural fungicides .

Environmental Impact

A significant area of research involves the environmental persistence and bioaccumulation of DCNA. Studies have highlighted its potential ecological risks due to:

- Aquatic Toxicity : DCNA's toxicity to aquatic organisms raises concerns regarding its environmental fate and impact on ecosystems .

Therapeutic Investigations

Despite its toxicity, DCNA's unique chemical structure has prompted investigations into its potential therapeutic applications:

- Drug Development : Research is ongoing to explore DCNA derivatives as potential candidates for new pharmaceuticals targeting specific diseases due to their unique biological activities.

Summary Table of Biological Activities

Propriétés

IUPAC Name |

3,4-dichloro-2-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Cl2N2O2/c7-3-1-2-4(9)6(5(3)8)10(11)12/h1-2H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTCVNPULEBIHMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1N)[N+](=O)[O-])Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10157579 | |

| Record name | Aniline, 3,4-dichloro-2-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10157579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132429-81-3 | |

| Record name | Aniline, 3,4-dichloro-2-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132429813 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aniline, 3,4-dichloro-2-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10157579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.